2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol
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Overview
Description
- The compound’s chemical structure consists of a pyrimidine core with an indole moiety and a phenolic group.
- It is a hybrid molecule, combining features from both pyrimidines and indoles.
- The presence of the indole nucleus makes it an interesting pharmacophore with potential biological activities .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its structural elements, one could explore synthetic strategies involving pyrimidine and indole precursors.
- Industrial production methods would likely involve efficient and scalable synthetic routes, but these details remain proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions due to its functional groups:
Oxidation: Oxidation of the phenolic group could yield quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group (if present) could lead to an amino group.
Substitution: Substitution reactions at the phenolic hydroxyl or other positions.
- Common reagents and conditions would depend on the specific reaction type, but general reagents like strong acids, bases, and catalysts may be involved.
- Major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its hybrid structure.
Anticancer Research: Explore its effects on cancer cell lines.
Antioxidant Properties: Assess its ability to scavenge free radicals.
Biological Studies: Investigate its interactions with cellular receptors.
Industrial Applications: Consider its use in materials science or as a chemical intermediate.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific names or structures of similar compounds, I cannot provide a direct comparison.
- exploring related indole-pyrimidine hybrids or phenolic compounds could highlight its uniqueness.
Properties
Molecular Formula |
C26H19ClF3N3O2 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H19ClF3N3O2/c1-2-15-3-5-16(6-4-15)14-35-19-11-12-20(21(34)13-19)23-22(17-7-9-18(27)10-8-17)24(26(28,29)30)33-25(31)32-23/h2-13,34H,1,14H2,(H2,31,32,33) |
InChI Key |
NEGBDAPYKOFWBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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